molecular formula C8H5F4NO B14849195 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone

1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B14849195
M. Wt: 207.12 g/mol
InChI Key: ATSRZDXYJJCXHP-UHFFFAOYSA-N
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Description

1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone involves several steps. One common method includes the introduction of fluorine atoms into the pyridine ring through selective fluorination reactions. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield .

Industrial production methods for fluorinated pyridines often utilize continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced stability and bioavailability.

    Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents. They are investigated for their role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for specialized applications .

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

1-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5F4NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3

InChI Key

ATSRZDXYJJCXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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